molecular formula C14H10ClFN4S B5550899 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE

5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5550899
M. Wt: 320.8 g/mol
InChI Key: NNSJRYLJLLGEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a tetrazole ring, which is known for its stability and ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.

    Substituted Tetrazoles: Formed from substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound has been studied for its potential as an anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Medicine

The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for the development of new therapeutic agents. It has shown promise in preliminary studies for its anti-inflammatory and antimicrobial properties .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to a reduction in the production of inflammatory mediators, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups, along with the sulfanyl linkage, imparts unique chemical and biological properties to 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE. These features enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4S/c15-11-6-2-1-5-10(11)9-21-14-17-18-19-20(14)13-8-4-3-7-12(13)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSJRYLJLLGEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.